9-Methyladenine

Overview

Description

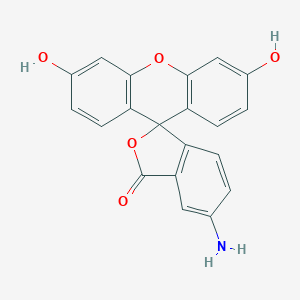

9-Methyladenine is a derivative of adenine, a fundamental component of nucleic acids. It is characterized by the addition of a methyl group at the ninth nitrogen atom of the adenine ring. This compound is of significant interest due to its role in various biological processes, including gene expression and DNA methylation, which are crucial for understanding genetic regulation and potential therapeutic applications .

Mechanism of Action

Target of Action

9-Methyladenine is a derivative of adenine It’s known that adenine and its derivatives play a crucial role in various biological processes, including dna and rna synthesis, energy metabolism, and signal transduction .

Mode of Action

It’s known that methylation of adenine can alter gene transcription without changing the sequence . This alteration can lead to changes in the pairing of DNA bases, potentially inducing mutagenesis and genotoxicity .

Biochemical Pathways

Methylation of dna bases, such as adenine, is known to be associated with natural processes like ageing and cancer onset . Methylation at specific positions of the DNA bases may alter their pairing and subsequently induce mutagenesis and genotoxicity .

Result of Action

It’s known that methylation of dna bases can lead to changes in gene transcription, potentially inducing mutagenesis and genotoxicity . These changes can have significant implications for cellular function and health.

Action Environment

It’s known that the effects of ionizing radiation and the charge distribution in biological entities can be important factors to consider .

Biochemical Analysis

Biochemical Properties

9-Methyladenine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the process of tautomerism, where it can exist in several rotamers due to the rotation of the methyl group .

Cellular Effects

It is known that modifications like methylation of adenine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves a variety of interactions at the molecular level. For example, it has been suggested that methylation of adenine can alter its pairing in DNA, potentially leading to mutagenesis and genotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that single-photon ionization of this compound in the gas phase can lead to different dynamics from their non-substituted DNA bases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Methyladenine can be synthesized through several methods. One common approach involves the methylation of adenine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up for larger production volumes. The use of automated reactors and continuous flow systems can enhance efficiency and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions are less common but can be achieved using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adenine derivatives .

Scientific Research Applications

9-Methyladenine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the effects of methylation on nucleobases and their interactions with other molecules.

Biology: The compound is crucial in studying DNA methylation patterns and their implications in gene expression and epigenetics.

Medicine: Research on this compound has potential implications in cancer therapy, as methylation patterns can influence tumorigenesis and response to treatment.

Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry

Comparison with Similar Compounds

Adenine: The parent compound of 9-Methyladenine, lacking the methyl group.

7-Methyladenine: Another methylated derivative with the methyl group at the seventh position.

9-Methylguanine: A similar compound where guanine is methylated at the ninth position.

Uniqueness: this compound is unique due to its specific methylation pattern, which can lead to distinct biological and chemical properties compared to other methylated nucleobases. This uniqueness makes it a valuable tool in studying the effects of methylation on nucleic acid function and stability .

Properties

IUPAC Name |

9-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXCXOUDSPTXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220257 | |

| Record name | 9-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-00-5 | |

| Record name | 9-Methyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-6,9-dihydro-1H-purin-6-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 9-methyladenine acts as an antagonist at adenosine receptors, specifically showing high affinity for the A1 adenosine receptor subtype []. Upon binding to the A1 adenosine receptor, this compound blocks the binding site for adenosine, preventing the endogenous agonist from exerting its effects. This blockade of adenosine signaling can lead to various downstream effects, depending on the tissue and physiological context. For instance, in the heart, A1 adenosine receptor antagonism can reduce adenosine-induced bradycardia [].

ANone: this compound's molecular formula is C7H9N5 and its molecular weight is 163.18 g/mol. Spectroscopically, it can be characterized by various techniques:

- UV Spectroscopy: Shows characteristic absorption bands in the UV region, providing information about its electronic structure and transitions [, ].

- IR Spectroscopy: Reveals vibrational modes of the molecule, offering insights into the functional groups and their interactions [, ].

- NMR Spectroscopy: Provides detailed information about the molecule's structure, including the chemical environment of individual atoms [, ].

ANone: The structure of this compound significantly influences its activity, potency, and selectivity towards adenosine receptors. Several modifications impact its pharmacological profile:

- N6-substitution: Introducing various substituents at the N6 position of this compound can dramatically impact its affinity for A1 adenosine receptors. For example, N6-cyclopentyl-9-methyladenine exhibits significantly higher potency at A1 receptors compared to unsubstituted this compound []. The size and hydrophobicity of the N6 substituent play crucial roles in determining its affinity and selectivity [].

- C8-substitution: Introducing an N-methylisopropylamino group at the C8 position, as seen in WRC-0571, significantly increases the potency and selectivity for A1 receptors compared to the parent compound, N6-endonorbornyl-9-methyladenine (N-0861) [].

ANone: Computational methods contribute significantly to understanding the properties and behavior of this compound:

- Structure and Stability: Theoretical calculations, often at the density functional theory (DFT) level, have been used to determine the most stable tautomers and rotamers of this compound in the gas phase and solution [, , ].

- Interactions and Binding: Ab initio calculations help analyze the interactions involved in base pairing between this compound and other nucleobases like 1-methylthymine, providing insights into the stability and geometry of these complexes [, ].

- Excited State Dynamics: Time-dependent DFT calculations have been employed to understand the excited state dynamics of this compound, particularly its ultrafast relaxation pathways [, ]. These studies offer insights into the photostability and photochemical behavior of this nucleobase.

ANone: While the research provided doesn't delve into specific formulation strategies for this compound or its analogues, it highlights the use of various solvents in different studies. For instance:

- Crystallization: Solvents like dichloromethane, diethyl ether, and chloroform have been utilized to obtain single crystals of this compound complexes suitable for X-ray crystallography [, ].

- Spectroscopic Studies: Solvents like dimethyl sulfoxide (DMSO) and deuterated solvents like DMF-d7 have been employed for NMR studies to investigate the solution behavior and dynamic processes of this compound complexes [].

ANone: this compound forms various complexes with other molecules, impacting its properties and potential applications:

- Metal Complexes: this compound acts as a ligand, coordinating with transition metals like platinum, copper, and iridium [, , ]. The coordination site on this compound (N1, N7, or both) significantly influences the structure and properties of these complexes [].

- Base Pairing: this compound forms hydrogen-bonded complexes with other nucleobases, including 1-methylthymine, mimicking Watson-Crick base pairing observed in DNA [, , ]. The specific hydrogen bonding patterns and the stability of these complexes depend on the nature of the interacting molecules and the surrounding environment.

- Intermolecular Interactions: Studies have shown that this compound can form complexes with various small molecules like formic acid [, ]. These interactions can influence the electronic properties and reactivity of this compound, highlighting its potential role in broader biological contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)